molecular formula C8H10BrNO2S B1400115 4-Bromo-2-(ethanesulfonyl)aniline CAS No. 1496140-07-8

4-Bromo-2-(ethanesulfonyl)aniline

Cat. No. B1400115
CAS RN: 1496140-07-8
M. Wt: 264.14 g/mol
InChI Key: KLVOCIPEPDSCST-UHFFFAOYSA-N
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Description

“4-Bromo-2-(ethanesulfonyl)aniline” is a chemical compound that is a derivative of aniline . It contains a total of 32 bonds, including 18 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary aromatic amine .


Synthesis Analysis

The synthesis of 4-Bromoaniline, a similar compound, involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . The synthesis involves a highly efficient and chemoselective process for the protection of aniline derivatives .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(ethanesulfonyl)aniline” includes a six-membered ring and a primary aromatic amine . The structure also contains multiple bonds, double bonds, and aromatic bonds .


Chemical Reactions Analysis

4-Bromoaniline, a similar compound, can be used in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

Scientific Research Applications

Antimicrobial Agent Synthesis

4-Bromo-2-(ethanesulfonyl)aniline has been utilized in the synthesis of antimicrobial agents. Its bromine atom can be strategically replaced or used in coupling reactions to create compounds with potential antibacterial properties . This is particularly significant in the development of new drugs to combat antibiotic resistance.

Pharmacological Research

In pharmacology, this compound serves as a precursor in the synthesis of various drugs. Its structure allows for the introduction of sulfonyl groups, which are prevalent in many therapeutic agents due to their bioactive properties .

Material Science

The compound’s utility in material science stems from its role in the synthesis of organic frameworks. It can be used to create covalent organic frameworks (COFs) that have applications in gas storage, sensing, and catalysis .

Chemical Synthesis

4-Bromo-2-(ethanesulfonyl)aniline is a valuable intermediate in organic synthesis. It can participate in cross-coupling reactions, such as Heck reactions, to form carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules .

Analytical Chemistry

In analytical chemistry, derivatives of 4-Bromo-2-(ethanesulfonyl)aniline can be used as standards or reagents in various analytical methods, including chromatography and spectroscopy, to identify or quantify other substances .

Environmental Science

While direct applications in environmental science are not well-documented, compounds like 4-Bromo-2-(ethanesulfonyl)aniline can be studied for their environmental fate and behavior, such as degradation patterns and potential bioaccumulation .

Mechanism of Action

The mechanism of action involves the use of 4-Bromoaniline as an aryl halide substrate in Heck cross-coupling reactions . These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

Safety and Hazards

4-Bromoaniline, a similar compound, is known to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “4-Bromo-2-(ethanesulfonyl)aniline” could involve its use in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

properties

IUPAC Name

4-bromo-2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVOCIPEPDSCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(ethanesulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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